molecular formula C23H28N2O4 B2473121 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 2034259-03-3

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No.: B2473121
CAS No.: 2034259-03-3
M. Wt: 396.487
InChI Key: FOFSVWMCBUWPTF-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.
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Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that includes a benzofuran moiety and a pyridine derivative , which are known to contribute to various biological activities. Its molecular formula is C16H22N2O3C_{16}H_{22}N_2O_3 with a molecular weight of approximately 290.36 g/mol.

Preliminary studies suggest that the biological activity of this compound may be linked to its ability to interact with specific molecular targets involved in various biochemical pathways. For instance:

  • Indoleamine 2,3-dioxygenase (IDO) Inhibition : Similar compounds have been identified as inhibitors of IDO, an enzyme that plays a critical role in immune regulation and tumor progression. By inhibiting IDO, the compound may enhance anti-tumor immunity and improve the efficacy of cancer therapies.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. The inhibition of IDO can lead to increased levels of tryptophan and enhanced T-cell responses against tumors.

Anti-inflammatory Effects

The compound's structural attributes suggest potential anti-inflammatory effects. Compounds derived from benzofuran have been documented to exhibit moderate anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activity of related compounds:

Compound Biological Activity Mechanism
2-(4-(dimethylamino)phenyl)-N-(pyridin-3-yl)acetamideAnticancerIDO inhibition
4-Aminoisobenzofuran-1,3-dioneAnticancerInduces apoptosis
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylateEnzyme inhibitionModulates immune response

These findings suggest that the benzofuran structure is conducive to various pharmacological activities, including anticancer and anti-inflammatory effects.

Synthesis and Chemical Reactions

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with 2,2-dimethyl-2,3-dihydrobenzofuran and appropriate pyridine derivatives.
  • Reaction Conditions : Optimized conditions such as temperature, solvent choice (e.g., ethanol or methanol), and catalysts are crucial for achieving high yields.
  • Purification : Following synthesis, purification techniques such as column chromatography are employed to isolate the desired product.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-23(2)13-17-5-3-7-19(22(17)29-23)28-15-20(26)25-21(16-8-11-27-12-9-16)18-6-4-10-24-14-18/h3-7,10,14,16,21H,8-9,11-13,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFSVWMCBUWPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC(C3CCOCC3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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